molecular formula C11H13BrOS B15258928 3-(4-Bromophenyl)-4-methylthiolan-3-ol

3-(4-Bromophenyl)-4-methylthiolan-3-ol

Cat. No.: B15258928
M. Wt: 273.19 g/mol
InChI Key: MHTVCUAIBUNMQI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methylthiolan-3-ol is an organic compound that features a bromophenyl group attached to a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methylthiolan-3-ol typically involves the reaction of 4-bromobenzyl bromide with a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methylthiolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-4-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiolan ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-methylthiolan-3-ol is unique due to its specific combination of a bromophenyl group and a thiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(4-bromophenyl)-4-methylthiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-6-14-7-11(8,13)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3

InChI Key

MHTVCUAIBUNMQI-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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